molecular formula C13H19N3O2S B4887876 N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide CAS No. 5648-45-3

N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide

Cat. No. B4887876
CAS RN: 5648-45-3
M. Wt: 281.38 g/mol
InChI Key: LVBRWMIODCDDBC-UHFFFAOYSA-N
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Description

N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide (CTE) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTE is a small molecule inhibitor of the protein-protein interaction between BRD4 and acetylated histones. This interaction is essential for the transcriptional activation of genes, making CTE a promising candidate for cancer therapy and other diseases related to gene expression.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide involves the inhibition of the protein-protein interaction between BRD4 and acetylated histones. This interaction is essential for the transcriptional activation of genes that promote cancer cell growth. By blocking this interaction, N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide can reduce the growth and proliferation of cancer cells. N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide also has anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide can inhibit the growth and proliferation of cancer cells by blocking the interaction between BRD4 and acetylated histones. In vivo studies have shown that N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide can reduce the growth of tumors in mice. N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide in lab experiments include its specificity for the protein-protein interaction between BRD4 and acetylated histones, making it a useful tool for studying the role of this interaction in cancer cell growth. The limitations of using N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide in lab experiments include its challenging synthesis process, which requires expertise in organic chemistry and proper equipment to ensure a high yield and purity of the compound.

Future Directions

The potential future directions for N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide research are vast. One potential direction is the development of N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide analogs with improved efficacy and specificity. Another potential direction is the use of N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide in combination with other cancer therapies to enhance their effectiveness. Additionally, further studies are needed to determine the safety and efficacy of N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide in human clinical trials.
Conclusion:
In conclusion, N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide is a promising compound with potential applications in various fields, including cancer therapy and the treatment of inflammatory diseases. The synthesis of N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide is a challenging process that requires expertise in organic chemistry and proper equipment to ensure a high yield and purity of the compound. The mechanism of action of N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide involves the inhibition of the protein-protein interaction between BRD4 and acetylated histones, reducing the growth and proliferation of cancer cells and reducing the production of pro-inflammatory cytokines. The advantages of using N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide in lab experiments include its specificity for the protein-protein interaction between BRD4 and acetylated histones, while the limitations include its challenging synthesis process. The potential future directions for N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide research are vast, including the development of N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide analogs with improved efficacy and specificity and the use of N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide in combination with other cancer therapies to enhance their effectiveness.

Scientific Research Applications

The potential applications of N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide in scientific research are vast. N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide has been shown to inhibit the growth of cancer cells by blocking the interaction between BRD4 and acetylated histones. This interaction is essential for the transcriptional activation of genes that promote cancer cell growth. By inhibiting this interaction, N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide can reduce the growth and proliferation of cancer cells. N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

N-cyclooctyl-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c17-11(12(18)16-13-14-8-9-19-13)15-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBRWMIODCDDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367310
Record name N-cyclooctyl-N'-(1,3-thiazol-2-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-N'-(1,3-thiazol-2-yl)oxamide

CAS RN

5648-45-3
Record name N-cyclooctyl-N'-(1,3-thiazol-2-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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